Boc-l-lys(ns)-oh
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O8S/c1-17(2,3)28-16(23)19-12(15(21)22)8-6-7-11-18-29(26,27)14-10-5-4-9-13(14)20(24)25/h4-5,9-10,12,18H,6-8,11H2,1-3H3,(H,19,23)(H,21,22)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHWIGZMAQNMNOK-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Nα Boc Nε Nosyl L Lysine
Classical Solution-Phase Synthesis Routes for Nα-Boc-Nε-Nosyl-L-Lysine
The synthesis of Nα-Boc-Nε-Nosyl-L-Lysine in solution is a multi-step process that demands careful control over reaction parameters to ensure high yield, purity, and stereochemical integrity. The classical approach hinges on the sequential protection of the two amino groups of L-lysine.
Sequential Amino Group Protection Strategies for L-Lysine
The differential reactivity of the α- and ε-amino groups of lysine (B10760008) allows for a stepwise protection strategy. Two primary pathways can be envisioned for the synthesis of Nα-Boc-Nε-Nosyl-L-Lysine:
Initial ε-Amino Protection followed by α-Amino Protection: This is the more common route. The synthesis begins with the selective protection of the more nucleophilic ε-amino group of L-lysine with the nosyl group. This is typically achieved by reacting L-lysine with 2-nitrobenzenesulfonyl chloride (Ns-Cl) under basic conditions. wiley-vch.de Once Nε-Nosyl-L-Lysine is formed and purified, the α-amino group is then protected using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to yield the final product, Nα-Boc-Nε-Nosyl-L-Lysine. google.comrsc.org
Initial α-Amino Protection followed by ε-Amino Protection: Alternatively, the synthesis can start with the protection of the α-amino group to form Nα-Boc-L-lysine (Boc-Lys-OH). cymitquimica.com This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride to introduce the nosyl group onto the ε-amino position. This route requires careful control of reaction conditions to prevent side reactions, such as the formation of the di-protected species or reaction at the carboxyl group.
The choice of pathway often depends on the specific reaction conditions that can be best controlled to favor mono-substitution at the desired position and the ease of purification of the intermediate products.
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity in the synthesis of Nα-Boc-Nε-Nosyl-L-Lysine is contingent upon the meticulous optimization of several reaction parameters. Key variables include the choice of base, solvent, temperature, and reaction time for each protection step.
For the initial ε-nosylation of lysine, the reaction is typically performed in an aqueous-organic solvent mixture, such as dioxane-water or THF-water. wiley-vch.degoogle.com A base is required to neutralize the HCl generated and to deprotonate the amino group, enhancing its nucleophilicity. The pH must be carefully maintained, often between 10 and 12, to ensure the ε-amino group is sufficiently reactive. google.com
For the subsequent α-Boc protection, the reaction is often carried out using (Boc)₂O in a solvent system like aqueous dioxane or THF, with a base such as sodium bicarbonate or triethylamine (B128534) (TEA). rsc.org The reaction is typically run at room temperature.
Table 1: Illustrative Reaction Conditions for ε-Amino Nosylation
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Ns-Cl | NaOH | Water/Dioxane | 0 to RT | 4-12 | 70-85 |
| Ns-Cl | TEA | Dioxane-H₂O | RT | 6 | >80 wiley-vch.de |
| Ns-Cl | NaHCO₃ | Acetone/Water | 0 to RT | 5-8 | 75-90 |
Note: This table provides illustrative data based on typical sulfonylation reactions and is not exhaustive.
Purification of the intermediates and the final product is crucial. This is commonly achieved through extraction and crystallization. The purity is often assessed using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. google.com
Stereochemical Integrity Control during Synthesis
A critical challenge in the synthesis of amino acid derivatives is the preservation of stereochemical integrity at the α-carbon. Racemization can occur under harsh basic or acidic conditions or during activation of the carboxyl group.
To minimize racemization during the synthesis of Nα-Boc-Nε-Nosyl-L-Lysine:
Mild Reaction Conditions: The use of excessively strong bases or high temperatures should be avoided. The protection steps are generally conducted at or below room temperature. rsc.orgnih.govresearchgate.net
Controlled pH: Maintaining the pH within an optimal range is essential, as extreme pH levels can promote racemization.
Appropriate Reagents: The choice of protecting group reagents and coupling agents (in subsequent peptide synthesis) is vital. Reagents known to cause minimal racemization are preferred. biosynth.com For instance, in peptide synthesis, coupling agents like HATU have been developed to be efficient while minimizing stereomutation.
The optical purity of the final product is typically verified by measuring its specific optical rotation or by using chiral chromatography techniques.
Selective Protection Approaches for Lysine Amino Groups
The challenge of differentiating between the α- and ε-amino groups of lysine has led to the development of elegant strategies that exploit their distinct chemical environments.
Chelation-Assisted Selective ε-Amino Protection
One of the most effective methods for the selective protection of the ε-amino group involves the use of metal chelation. researchgate.net The α-amino and α-carboxyl groups of lysine can form a stable bidentate complex with copper(II) ions. google.comacs.org
In this procedure, L-lysine is treated with a copper(II) salt, such as copper(II) sulfate, to form the copper chelate. This complex effectively blocks the α-amino group, leaving the ε-amino group available for reaction. The desired protecting group, in this case, the nosyl group, can then be introduced selectively onto the ε-position by reacting the copper complex with Ns-Cl. Following the reaction, the copper ion is removed, typically by treatment with a chelating agent like EDTA or by precipitation as copper sulfide (B99878) with H₂S, to yield Nε-Nosyl-L-Lysine. This intermediate can then be carried forward for Nα-Boc protection. This method is highly regioselective and is a cornerstone of classical peptide chemistry for lysine modification. google.com
pH-Controlled Differential Reactivity for Amines
The difference in the basicity (pKa values) of the two amino groups provides another powerful tool for achieving selective protection. acs.org The α-amino group is significantly less basic than the ε-amino group due to the electron-withdrawing effect of the adjacent carboxylic acid.
Table 2: Typical pKa Values of Lysine Functional Groups
| Functional Group | pKa Value (approximate) |
|---|---|
| α-Carboxyl (-COOH) | ~2.2 |
| α-Amino (-NH₃⁺) | ~9.0 |
| ε-Amino (-NH₃⁺) | ~10.5 |
By carefully controlling the pH of the reaction medium, one can exploit this pKa difference. For instance, to selectively acylate the α-amino group, the reaction can be conducted at a pH where the ε-amino group is predominantly in its protonated, non-nucleophilic ammonium (B1175870) form (-NH₃⁺), while a sufficient fraction of the α-amino group is in its free, reactive amine form (-NH₂). Conversely, at a higher pH (e.g., >10.5), both amino groups are deprotonated and reactive, but the ε-amino group is inherently more nucleophilic, allowing for selective reaction under kinetically controlled conditions with a limited amount of acylating agent. acs.org This pH-controlled strategy is particularly useful for introducing specific modifications to proteins and peptides at either the N-terminus or lysine side chains. researchgate.netrsc.org
Boron Trifluoride Complexation Strategies in Lysine Protection
A significant challenge in the synthesis of Nε-protected lysine is the selective protection of the side-chain amino group in the presence of the equally reactive α-amino group. One effective strategy involves the temporary protection of the α-amino and carboxyl functionalities through chelation. Boron trifluoride (BF₃) and its etherate complex (BF₃·OEt₂) have emerged as valuable reagents for this purpose. google.comresearchgate.net
The underlying principle of this strategy is the ability of boron trifluoride to act as a Lewis acid and form a stable cyclic complex with the α-amino and carboxyl groups of the lysine molecule. google.comgoogle.com This chelation effectively masks these two functional groups, leaving the ε-amino group as the primary site for reaction.
A patented method illustrates this approach for the preparation of a doubly-protected lysine derivative, where the initial step involves the creation of H-Lys(Boc)-OH. google.com In this process, lysine is first suspended in a solvent like tetrahydrofuran (B95107) (THF). Boron trifluoride is then introduced, leading to the formation of the protective boron complex. With the α-functions blocked, di-tert-butyl dicarbonate (Boc anhydride) can be added to selectively acylate the exposed ε-amino group. google.com The reaction is typically maintained at a controlled pH, and once the selective Nε-protection is complete, the boron complex is easily hydrolyzed and removed by treatment with an alkali solution. google.com This strategy avoids the use of toxic heavy metals like copper, which were used in older chelation methods, and represents a safer and more environmentally conscious approach. google.comgoogle.com
Table 1: Key Components in Boron Trifluoride Complexation Method for Nε-Boc-Lysine Synthesis
| Component | Chemical Name | Role in Synthesis | Reference |
| Starting Material | L-Lysine | The amino acid to be selectively protected. | google.com |
| Complexing Agent | Boron Trifluoride (BF₃) | Forms a temporary chelate with the α-amino and carboxyl groups, directing the reaction to the ε-amino group. | google.comgoogle.com |
| Protecting Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Reacts with the unmasked ε-amino group to install the Boc protecting group. | google.com |
| Solvent | Tetrahydrofuran (THF) | Serves as the reaction medium. | google.com |
| Base | Sodium Hydroxide (NaOH) | Used to control pH during the reaction and later to decompose the boron complex. | google.com |
Green Chemistry Principles in Nα-Boc-Nε-Nosyl-L-Lysine Synthesis
The integration of green chemistry principles into the synthesis of fine chemicals like protected amino acids is a critical goal for the pharmaceutical and chemical industries. rsc.org The focus is on developing methods that are more efficient, produce less waste, and utilize less hazardous substances, moving away from traditional protocols that often rely on large volumes of organic solvents and toxic reagents. rsc.orgopenaccesspub.org
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. Research has explored novel strategies to achieve this in the context of amino acid protection.
One innovative approach involves using host-guest chemistry to protect the lysine side chain. openaccesspub.org In a proof-of-concept study, the macrocyclic molecule 18-crown-6 (B118740) was used as a protective agent for the ε-amino group of lysine in an aqueous environment. The crown ether binds to the amino group through hydrogen bonds, effectively shielding it without the need for a covalent chemical reaction in an organic solvent. openaccesspub.org This method dramatically reduces organic solvent consumption and simplifies the protection procedure. openaccesspub.org
Another strategy is the use of solvent-free reaction conditions. For the introduction of the Boc group, protocols have been developed that use a catalytic amount of iodine or perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) at room temperature without any solvent. organic-chemistry.org These methods are highly efficient and chemoselective for N-tert-butoxycarbonylation. organic-chemistry.org Furthermore, cholinium amino acid ionic liquids (ChAAILs) have been shown to provide a self-solvating and catalytic environment, enabling solvent-free synthesis and eliminating the need for protecting groups in certain aza-Michael reactions. rsc.org
Table 2: Comparison of Conventional vs. Green Solvent/Protocol Strategies
| Feature | Conventional Protocol | Green Alternative | Reference |
| Solvent System | Typically organic solvents (e.g., THF, DMF). | Aqueous media or solvent-free conditions. | google.comopenaccesspub.orgorganic-chemistry.org |
| Protection Method | Covalent bond formation with protecting group reagent. | Host-guest complexation (e.g., with 18-crown-6) or solvent-free catalysis. | openaccesspub.orgorganic-chemistry.org |
| Environmental Impact | Higher consumption of volatile organic compounds (VOCs) and potentially toxic reagents. | Minimized use of organic solvents and hazardous materials; simplified workup. | rsc.orgopenaccesspub.org |
Catalysis is a fundamental pillar of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions and with less waste than stoichiometric processes.
In the synthesis of Nα-Boc-Nε-Nosyl-L-lysine, catalytic methods can be applied to both the introduction of the Boc group and the nosyl group. As mentioned, the N-tert-butoxycarbonylation of amines can be efficiently catalyzed by reusable solid-supported acids or iodine under solvent-free conditions, enhancing the green profile of this step. organic-chemistry.org
While the direct catalytic introduction of a nosyl group onto lysine's ε-amino group is a specific target for development, the broader field of catalysis involving nosyl-protected compounds is well-established. For instance, the nosyl group is recognized for its utility as a directing group in transition metal-catalyzed reactions, such as palladium-catalyzed C-H functionalization. rsc.org N-nosyl urea (B33335) precursors have been used in palladium(II)-catalyzed amination reactions, showcasing the electronic properties of the nosyl group in facilitating efficient transformations. nih.gov These catalytic systems, which enable complex bond formations with high atom economy, exemplify the goals of green chemistry. researchgate.net The development of a direct catalytic Nε-nosylation of lysine would represent a significant advancement, reducing the reliance on traditional methods that use stoichiometric amounts of nosyl chloride and base.
Table 3: Examples of Catalytic Methods in Protected Amino Acid Synthesis
| Transformation | Catalyst / Method | Key Advantage | Reference |
| N-tert-butoxycarbonylation | Iodine (catalytic) | Solvent-free conditions, high chemoselectivity. | organic-chemistry.org |
| N-tert-butoxycarbonylation | Perchloric acid on silica-gel (HClO₄–SiO₂) | Reusable catalyst, solvent-free, room temperature. | organic-chemistry.org |
| Intramolecular Amination | Palladium(II) with N-nosyl directing group | High efficiency in forming complex heterocyclic structures. | rsc.orgnih.gov |
| Amide Bond Formation | Borate ester B(OCH₂CF₃)₃ | Protecting-group free direct amidation of α-amino acids. | researchgate.net |
Chemical Reactivity and Derivatization of Nα Boc Nε Nosyl L Lysine
Reactivity of the Carboxyl Group in Nα-Boc-Nε-Nosyl-L-Lysine
The carboxylic acid moiety of Nα-Boc-Nε-Nosyl-L-Lysine is a key site for peptide bond formation. Its reactivity is typically enhanced through activation, converting the hydroxyl group into a better leaving group, which facilitates nucleophilic attack by an amine.
The carboxyl group can be converted into various activated esters to facilitate amide bond formation. A common strategy involves the creation of N-hydroxysuccinimide (NHS) esters. These esters are relatively stable but highly reactive toward primary and secondary amines, making them ideal for subsequent coupling reactions. The formation of NHS esters from carboxylic acids is a standard procedure in bioconjugation chemistry. nih.govnih.gov
Alternatively, direct amidation can be achieved by using coupling reagents that activate the carboxyl group in situ. Reagents such as titanium tetrachloride (TiCl₄) can assist in the direct condensation of N-protected amino acids with amino acid methyl esters to form dipeptides in high yields. researchgate.net This method avoids the isolation of an activated intermediate.
| Activation Method | Description | Typical Application |
|---|---|---|
| NHS Ester Formation | Conversion of the carboxylic acid to an N-hydroxysuccinimide ester, which is highly reactive with amines. nih.gov | Creating stable, amine-reactive building blocks for bioconjugation. nih.gov |
| In Situ Amidation | Use of coupling reagents (e.g., HATU, TBTU, TiCl₄) to directly form an amide bond between the carboxyl group and an amine. researchgate.netrsc.org | Stepwise peptide synthesis. researchgate.net |
Once activated, the carboxyl group of Nα-Boc-Nε-Nosyl-L-Lysine readily participates in peptide coupling reactions. In solid-phase or solution-phase peptide synthesis, this activated residue is coupled to the free N-terminal amine of a growing peptide chain. researchgate.net Coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known to be particularly effective, even for coupling to challenging secondary amines. rsc.org The reaction involves the nucleophilic attack of the amine on the activated carboxyl carbon, forming a stable amide (peptide) bond. libretexts.org While less common, coupling with alcohols to form esters is also possible under appropriate catalytic conditions.
Formation of Activated Esters (e.g., NHS Esters) and Amides
Reactivity of the Side-Chain Amine (ε-amino group) upon Nosyl Deprotection
The nosyl group provides robust protection for the lysine (B10760008) ε-amino group but can be selectively removed under conditions that leave the Boc group and other acid-sensitive groups intact. The standard method for nosyl cleavage is thiolysis, which involves treatment with a thiol, such as thiophenol or mercaptoacetic acid, in the presence of a base like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.netrsc.orguni-halle.de
| Reagent System | Solvent | Reference |
|---|---|---|
| Thiophenol / K₂CO₃ | Not specified | rsc.org |
| Thiophenol / DBU | DMF | uni-halle.de |
| Mercaptoacetic acid / Sodium methoxide | Not specified | researchgate.net |
Once the nosyl group is removed, the liberated ε-amino group is a potent nucleophile. libretexts.org This allows for a wide array of targeted chemical modifications. uni-halle.de Common reactions include acylation with activated carboxylic acids (e.g., acid chlorides or NHS esters) to introduce new functional groups, alkylation, or reaction with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) linkages, respectively. nih.gov This site-selective modification is crucial for synthesizing peptides with specific side-chain functionalities, such as fluorescent labels or fatty acid chains for lipopeptide synthesis. uni-halle.de
The ε-amino group of lysine is one of the most frequently targeted residues for bioconjugation due to its high nucleophilicity and common presence on the surface of proteins. nih.gov After selective deprotection of the nosyl group, the lysine side chain becomes a chemical handle for attaching a variety of molecules. This strategy is employed to link peptides to other biomolecules, such as nucleic acids, or to introduce probes for studying biological systems. nih.govacs.org For instance, after deprotection, the free amine can be reacted with moieties like Boc-aminooxyacetic acid succinimide (B58015) ester to introduce 'clickable' handles for subsequent ligation reactions, enabling the assembly of complex biomolecular structures. rsc.org
Nucleophilic Substitutions and Targeted Derivatizations
Reactivity of the Alpha-Amino Group (α-amino group) upon Boc Deprotection
The Nα-Boc protecting group is stable under the basic conditions used for nosyl removal but is readily cleaved under acidic conditions. total-synthesis.com The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). acs.orgopenaccesspub.org This orthogonality is the cornerstone of its utility in peptide synthesis. total-synthesis.compeptide.com
Upon removal of the Boc group, the primary α-amino group is revealed. The principal reaction of this newly freed amine is peptide bond formation. libretexts.org In the context of solid-phase peptide synthesis (SPPS), the deprotected α-amino group serves as the nucleophile that attacks the activated carboxyl group of the next incoming amino acid, thereby elongating the peptide chain from the C-terminus to the N-terminus. There is a significant difference in the reactivity of the α- and ε-amino groups, which allows for selective reactions at the N-terminus of a peptide chain. acs.orgnih.gov This step is repeated cyclically to build the desired peptide sequence.
N-Terminal Peptide Bond Formation
The primary role of Nα-Boc-Nε-Nosyl-L-Lysine in peptide synthesis is to serve as a building block for incorporating a lysine residue into a growing peptide chain. chemimpex.com The process begins with the selective removal of the acid-labile Boc group from the Nα-position, typically using an acid such as trifluoroacetic acid (TFA), which exposes a free primary amine. This newly liberated amine then serves as a nucleophile in a subsequent coupling reaction to form a new peptide bond with the activated carboxyl group of the next amino acid in the sequence.
The choice of coupling reagent is critical for ensuring high efficiency and minimizing side reactions, particularly racemization. A variety of reagents are compatible with this process in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. nih.govacs.org
Table 1: Common Coupling Reagents for N-Terminal Peptide Bond Formation
| Coupling Reagent | Acronym | Activating Agent | Typical Conditions | Notes |
|---|---|---|---|---|
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | N/A | Diisopropylethylamine (DIPEA) in Dimethylformamide (DMF) | Efficient and widely used, though can pose racemization risk with sensitive residues. |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | HOBt/HOAt | DIPEA in DMF or N-Methyl-2-pyrrolidone (NMP) | Highly efficient, rapid coupling; often preferred for difficult couplings. acs.org |
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt/HOAt | Dichloromethane (DCM) or DMF | A classic and cost-effective reagent, but produces insoluble dicyclohexylurea (DCU) byproduct. |
The Nε-nosyl group is stable under the standard acidic conditions required for Boc-deprotection and the basic conditions often employed during coupling (e.g., the use of DIPEA), ensuring that the side-chain amine does not interfere with N-terminal elongation. nih.govbzchemicals.com
N-Terminal Modifications and Labeling
Following the selective deprotection of the Nα-Boc group, the exposed terminal amine can be functionalized with moieties other than another amino acid. This allows for the site-specific introduction of various labels, tags, or other chemical groups at the N-terminus of a peptide sequence that begins with the lysine residue.
Common modifications include:
Acetylation: Reaction with acetic anhydride (B1165640) or acetyl chloride to cap the N-terminus, neutralizing its charge.
Biotinylation: Coupling with an activated biotin (B1667282) derivative to facilitate affinity purification or detection.
Fluorescent Labeling: Attachment of fluorophores, such as fluorescein (B123965) or rhodamine derivatives, for use in imaging or fluorescence-based assays. Lysine residues are often used as sites for attaching such labels. peptide.com
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to modify the pharmacokinetic properties of the peptide.
These modifications typically employ standard acylation or alkylation chemistries targeting the free primary amine, similar to peptide bond formation but using a non-amino acid acyl donor or an alkylating agent. The orthogonality of the Nε-nosyl group is again crucial, as it remains intact during these N-terminal modifications, preventing undesired reactions at the lysine side-chain.
Stability and Degradation Pathways Relevant to Synthetic Conditions
The utility of Nα-Boc-Nε-Nosyl-L-Lysine is heavily dependent on the stability of its protecting groups under a range of chemical environments encountered during multistep synthesis. The Boc group is designed for easy removal, while the nosyl group is intended to be more robust, yet removable without damaging the completed peptide chain. nih.govbzchemicals.com
The Nε-nosyl protecting group is notably stable to strongly acidic conditions, such as neat TFA or hydrogen fluoride (B91410) (HF), which are commonly used for Boc-deprotection and final cleavage from certain solid-phase resins. bzchemicals.com It is also stable to the moderately basic conditions of repeated Fmoc-deprotection cycles (e.g., 20% piperidine (B6355638) in DMF), making it compatible with orthogonal Fmoc/Boc protection strategies. nih.gov
The primary degradation or cleavage pathway for the nosyl group is nucleophilic aromatic substitution. chem-station.com This is intentionally exploited for its removal under very mild conditions that are orthogonal to most other protecting groups. The deprotection is typically achieved by treatment with a thiol nucleophile in the presence of a mild base. nih.govchem-station.comresearchgate.net
Table 2: Stability and Deprotection Conditions for the Nε-Nosyl Group
| Reagent/Condition | Purpose in Peptide Synthesis | Stability of Nε-Nosyl Group |
|---|---|---|
| Trifluoroacetic Acid (TFA) (25-100% in DCM) | Boc-deprotection | Stable bzchemicals.com |
| Hydrogen Fluoride (HF) | Cleavage from resin (Boc-SPPS) | Stable bzchemicals.com |
| Piperidine (20% in DMF) | Fmoc-deprotection | Stable nih.gov |
| HBTU/HATU with DIPEA | Peptide coupling | Stable |
| Thiophenol and Potassium Carbonate (K₂CO₃) | Nosyl-deprotection | Cleaved chem-station.comrsc.org |
The mechanism of deprotection involves the attack of a thiolate anion on the nitro-activated aromatic ring of the sulfonamide, forming a Meisenheimer complex. chem-station.com This is followed by the elimination of the sulfonamide nitrogen (as the free amine) and the eventual breakdown of the sulfur-containing byproduct. This specific lability to thiols provides a highly selective method for unmasking the lysine side-chain amine when required for cyclization, branching, or side-chain modification after the peptide backbone has been assembled. nih.govresearchgate.net
Orthogonal Protecting Group Strategy in Nα Boc Nε Nosyl L Lysine Applications
Principles of Orthogonal Protection in Complex Chemical Synthesis
Orthogonal protection is a strategy that employs multiple protecting groups within a single molecule, where each group can be removed under specific conditions without affecting the others. wikipedia.orgfiveable.menumberanalytics.com This allows for the sequential and selective unmasking of functional groups, enabling precise chemical modifications at desired positions. fiveable.me Protecting groups are categorized based on the conditions required for their removal, such as acid-lability, base-lability, or sensitivity to reduction or nucleophiles. rsc.org
In the context of Nα-Boc-Nε-Nosyl-L-lysine, the Boc and nosyl groups are chosen for their orthogonal nature. The Boc group is acid-labile, while the nosyl group is susceptible to cleavage by nucleophiles. wikipedia.orgchem-station.com This orthogonality is crucial in complex syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed at various stages of the process. biosynth.comiris-biotech.de For example, the temporary protecting group on the α-amino group of the growing peptide chain is removed at each cycle, while the permanent protecting groups on the amino acid side chains remain intact until the final deprotection step. biosynth.com The combination of Boc and nosyl groups on a lysine (B10760008) residue provides a versatile tool for chemists to control the synthesis and modification of peptides. chemimpex.com
Selective Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines in organic synthesis. wikipedia.orgnih.gov Its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation, makes it compatible with a variety of reaction conditions. nih.govtotal-synthesis.com
The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM). wikipedia.orgjkchemical.com The deprotection mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. total-synthesis.com This initial protonation facilitates the fragmentation of the protecting group, leading to the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. total-synthesis.com The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide gas. total-synthesis.comjkchemical.com The tert-butyl cation can subsequently deprotonate to form isobutene gas. total-synthesis.com
Common reagents and conditions for Boc deprotection include:
Trifluoroacetic acid (TFA) in dichloromethane (DCM). wikipedia.org
Hydrochloric acid (HCl) in solvents like methanol, ethyl acetate, or dioxane. wikipedia.orgresearchgate.net
Other strong acids such as sulfuric acid and nitric acid have also been employed. researchgate.net
Lewis acids, for instance, bismuth(III) trichloride, can also effect Boc removal. researchgate.net
A potential side reaction during acid-mediated deprotection is the alkylation of nucleophilic residues by the intermediate tert-butyl cation. wikipedia.orgacsgcipr.org To prevent this, scavengers like anisole (B1667542) or thioanisole (B89551) are sometimes added to the reaction mixture. wikipedia.org
| Reagent/Condition | Description | Reference |
|---|---|---|
| Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | A very common and efficient method for Boc deprotection. | wikipedia.org |
| Hydrochloric Acid (HCl) in Organic Solvents | HCl in solvents like methanol, ethyl acetate, or dioxane is also widely used. | wikipedia.orgresearchgate.net |
| Lewis Acids (e.g., BiCl3) | Offers an alternative, sometimes milder, approach to deprotection. | researchgate.net |
| Trimethylsilyl (B98337) iodide (TMSI) followed by methanol | A non-acidic method useful for substrates sensitive to strong acids. | wikipedia.org |
The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions. acsgcipr.org This orthogonality is a key feature in multi-step syntheses. wikipedia.org For instance, the Boc group can be cleaved without affecting:
Nosyl (Ns) group: The nosyl group is stable to the acidic conditions used for Boc removal, allowing for the selective deprotection of the α-amine of Nα-Boc-Nε-Nosyl-L-lysine. thieme-connect.de
Fmoc (Fluorenylmethyloxycarbonyl) group: The Fmoc group is base-labile and is not cleaved by the acidic reagents used for Boc deprotection. biosynth.com
Benzyl (Bzl) esters and ethers: These are typically removed by hydrogenolysis and are stable to the acidic conditions for Boc cleavage. libretexts.org
Alloc (Allyloxycarbonyl) group: This group is removed by palladium catalysis and is orthogonal to the Boc group. iris-biotech.de
This compatibility allows for complex synthetic strategies where different functional groups can be manipulated independently. For example, in peptide synthesis, the Boc group can serve as a temporary protecting group for the N-terminus, while more robust groups protect the side chains of other amino acids. biosynth.comamericanpeptidesociety.org
Acid-Labile Deprotection Mechanisms and Reagents (e.g., TFA)
Selective Deprotection of the Nosyl (Ns) Group
The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a valuable protecting group for amines, offering unique deprotection conditions that contribute to its orthogonality with other common protecting groups like Boc. chem-station.com
The most common method for the cleavage of the nosyl group is through a nucleophilic aromatic substitution reaction. chem-station.com This is typically achieved using a thiol, such as thiophenol or β-mercaptoethanol, in the presence of a base like potassium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chem-station.comnih.govwiley-vch.de
The mechanism involves the attack of the thiolate anion on the aromatic ring of the nosyl group, forming a Meisenheimer complex. chem-station.com This intermediate then collapses, leading to the elimination of sulfur dioxide and the release of the free amine. chem-station.com The mild conditions under which this deprotection occurs make the nosyl group particularly useful in the synthesis of sensitive molecules.
A study on the synthesis of ustiloxin (B1242342) D demonstrated the removal of a 2-nitrobenzenesulfonyl group using β-mercaptoethanol and DBU. nih.gov Another example shows the deprotection of a nosyl group with thiophenol and potassium hydroxide. chem-station.com
| Reagent System | Conditions | Reference |
|---|---|---|
| β-mercaptoethanol / DBU | Commonly used for the thiolysis of the nosyl group. | nih.govwiley-vch.de |
| Thiophenol / K2CO3 or KOH | An effective system for nucleophilic aromatic substitution-based deprotection. | chem-station.comnih.gov |
| Mercaptoacetic acid / Et3N | Can be used for the removal of the nosyl group. |
While less common than nucleophilic cleavage, reductive methods can also be employed to remove sulfonamide-based protecting groups, including the nosyl group. These methods often involve harsher conditions and may not be as chemoselective as thiolysis. Some reductive strategies that have been used for the cleavage of related sulfonamides like the tosyl group include the use of samarium(II) iodide or sodium in liquid ammonia, though specific applications to the nosyl group in the context of Boc-L-Lys(Ns)-OH are less frequently reported. libretexts.orgorganic-chemistry.org
Nucleophile-Mediated Deprotection Mechanisms (e.g., Thiolysis with β-mercaptoethanol/DBU)
Sequential and Convergent Deprotection Strategies for Polypeptide Assembly
The orthogonality of the Nε-nosyl protecting group is leveraged in advanced polypeptide assembly strategies, including both sequential and convergent approaches. These methods are essential for creating complex, non-linear, or modified peptides such as branched peptides, cyclic peptides, and peptide conjugates. chemimpex.com
In a sequential strategy , the peptide backbone is typically assembled first, often on a solid support using standard Fmoc/tBu or Boc/Z chemistry. A residue like Nα-Boc-Nε-nosyl-L-lysine can be incorporated at a specific position during chain elongation. After the main chain is complete, the N-terminus can be re-protected (e.g., with a Boc group if Fmoc chemistry was used). Then, the Nε-nosyl group on the lysine side chain can be selectively removed on-resin using its specific cleavage conditions (e.g., thiophenol and base). thieme-connect.deresearchgate.net This unmasks a unique primary amine on the side chain, which can then be further elaborated. This site-specific modification can involve:
Branching: Synthesizing a second peptide chain from the lysine side chain.
Cyclization: Forming a lactam bridge with a C-terminal carboxyl group or another side-chain carboxyl group.
Labeling: Attaching reporter molecules such as fluorescent dyes or biotin (B1667282).
A convergent strategy involves the synthesis of separate peptide fragments, which are then joined together. The Ns group can play a critical role here as well. A protected peptide fragment can be synthesized with a C-terminal lysine whose side chain is protected by the Ns group. Another fragment can be prepared separately. The selective deprotection of the Ns group can then facilitate a specific ligation chemistry to join the fragments. This approach is particularly efficient for the synthesis of very large proteins, as it allows for the purification of intermediate fragments, simplifying the final purification challenge.
The table below outlines research findings demonstrating the application of Ns-protected lysine in different synthetic strategies.
| Synthetic Strategy | Application of Nε-Nosyl-Lysine | Key Research Finding | Reference |
|---|---|---|---|
| Sequential On-Resin Modification | Site-specific introduction of a functional group. | The Ns group is used for its stability to standard Fmoc-SPPS conditions and its selective removal allows for subsequent N-alkylation or other modifications on the lysine side chain. | iris-biotech.de |
| Solution-Phase Synthesis of DKP Scaffolds | Used in a Fukuyama-Mitsunobu reaction for Nα-alkylation of a lysine ester. | The Ns group served as both a protecting and activating group, preventing the formation of tertiary amines and enabling the synthesis of orthogonally protected diketopiperazine (DKP) precursors. | rsc.org |
| Synthesis of Polypeptide Conjugates | Serves as a key building block for introducing functionalities. | The compound facilitates the introduction of functional groups into peptide chains, enabling the creation of novel therapeutics and bioactive compounds through bioconjugation. | chemimpex.com |
| General Amine Synthesis | The Ns group serves as a versatile protecting group for primary and secondary amines. | Alkylation of Ns-amides followed by mild deprotection with soft nucleophiles is a highly efficient method for synthesizing complex polyamines and other amine-containing natural products. | rsc.org |
Applications in Peptide and Peptidomimetic Synthesis Utilizing Nα Boc Nε Nosyl L Lysine
Role as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support. Boc-L-Lys(Ns)-OH serves as a crucial building block in this process, particularly within the framework of Boc-strategy SPPS. chemimpex.com
In Boc-strategy SPPS, the growing peptide chain is anchored to a resin, and amino acids are added sequentially. Each cycle involves two key steps: the deprotection of the Nα-Boc group to liberate a free amine and the subsequent coupling of the next Boc-protected amino acid.
The integration of this compound into this workflow is seamless. The Nα-Boc group is removed using standard acidic reagents, such as trifluoroacetic acid (TFA), which allows the peptide chain to be elongated. peptide.com Crucially, the Nε-Nosyl protecting group on the lysine (B10760008) side chain is completely stable to the repeated acid treatments required for Nα-Boc removal. iris-biotech.de This ensures that the lysine side-chain amine remains unreactive throughout the chain assembly process, preventing the formation of unwanted branched structures at this stage. nih.gov The nosyl group remains in place until a deliberate, orthogonal deprotection step is performed, typically after the full linear sequence is assembled. nih.goviris-biotech.de
Table 1: Orthogonal Deprotection Scheme for this compound
| Protecting Group | Location | Deprotection Condition | Stability |
| Boc | Nα-amino group | Acid (e.g., Trifluoroacetic Acid, TFA) | Stable to basic and mild reductive conditions |
| Nosyl (Ns) | Nε-amino group | Thiol (e.g., β-mercaptoethanol) + Base (e.g., DBU) | Stable to acidic conditions (e.g., TFA) |
This compound is frequently used for the routine incorporation of lysine into linear peptide sequences during Boc-SPPS. chemimpex.comchemimpex.com Once the full-length peptide has been synthesized on the solid support, a final "global deprotection" step is performed. This step, often involving strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), typically cleaves the peptide from the resin and removes most other acid-labile side-chain protecting groups. However, the nosyl group's resistance to acid means it can be retained if desired, or removed separately using its specific thiol-based cleavage conditions. This allows for the synthesis of linear peptides where the lysine side chain remains protected for subsequent modifications.
Integration into Standard SPPS Protocols (Boc-strategy)
Applications in Solution-Phase Peptide Synthesis
While SPPS is dominant, solution-phase peptide synthesis remains important, especially for large-scale production and the synthesis of complex fragments. This compound is also a suitable building block for these methods. issuu.comresearchgate.net
In fragment condensation, smaller, pre-synthesized peptide segments are coupled together in solution to create a larger peptide. This strategy minimizes the number of repetitive coupling and deprotection cycles associated with synthesizing very long peptides one amino acid at a time. During the synthesis of a lysine-containing fragment, this compound can be incorporated to ensure the side-chain amine is protected. The stability of the nosyl group is advantageous, as it withstands the various coupling and deprotection conditions used to prepare the peptide fragments.
Macrocyclization, the formation of a cyclic peptide from a linear precursor, is a widely used strategy to enhance the stability, selectivity, and biological activity of peptides. nih.govresearchgate.net The orthogonal protection offered by this compound is particularly advantageous for cyclization strategies involving the lysine side chain. acs.org
A common approach involves synthesizing a linear peptide, either on a solid support or in solution, and then selectively deprotecting the lysine Nε-nosyl group. This exposes a single, reactive amine on the side chain. This amine can then be reacted with an activated carboxylic acid group, often at the C-terminus of the peptide, to form a "head-to-side-chain" or "side-chain-to-tail" cyclic amide bond. The pseudo-dilution effect in SPPS or the use of high-dilution conditions in solution-phase synthesis favors this intramolecular cyclization over intermolecular polymerization. nih.govresearchgate.net
Fragment Condensation and Segment Coupling Approaches
Synthesis of Branched Peptides and Peptide Conjugates
The ability to selectively unmask the lysine side-chain amine makes this compound an ideal tool for creating branched peptides and peptide conjugates. chemimpex.compeptide.com
After the assembly of a linear peptide backbone, the Nε-nosyl group can be removed while the peptide remains anchored to the solid support or is in solution. nih.gov The newly exposed side-chain amine serves as an anchoring point for the synthesis of a second, distinct peptide chain, resulting in a branched peptide structure. This approach is used to create multivalent peptides that can interact with multiple biological targets simultaneously.
Similarly, this strategy is fundamental to the synthesis of peptide conjugates. nih.govchemimpex.com The selective deprotection of the nosyl group provides a unique, chemically addressable site for attaching other molecules, such as:
Fluorescent dyes or biotin (B1667282) for detection and imaging. chempep.com
Polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties.
Cytotoxic drugs to create targeted therapeutics (e.g., antibody-drug conjugates). chemimpex.com
Polyamines or other bioactive moieties to enhance biological function. nih.gov
The nosyl group's specific cleavage conditions ensure that the conjugation reaction occurs only at the intended lysine side chain, preserving the integrity of the rest of the peptide. nih.govnih.gov
Site-Specific Conjugation via the Lysine Side Chain
The orthogonal nature of the nosyl protecting group is central to its application in the site-specific conjugation of peptides. iris-biotech.denih.gov In peptide synthesis, the Boc group is typically removed with acids like trifluoroacetic acid (TFA) to allow for the elongation of the peptide chain. peptide.com The nosyl group, however, is stable to these acidic conditions but can be selectively cleaved using specific nucleophiles, most commonly thiols in the presence of a base. nih.govresearchgate.net
This selective deprotection strategy exposes the primary amine on the lysine side chain at a desired step in the synthesis, while the rest of the peptide, including other lysine residues protected with different groups (like Boc), remains unaltered. The newly freed ε-amino group becomes a reactive handle for the covalent attachment of various molecular entities. This process, known as bioconjugation, is critical for developing advanced therapeutics and diagnostic tools. chemimpex.com
Research Findings: Studies have demonstrated the efficiency of nosyl group removal for subsequent modification. For instance, the deprotection of Ns-protected amines can be achieved using reagents like β-mercaptoethanol or thiophenol in the presence of an organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This chemoselective cleavage allows for the attachment of a wide range of functionalities. iris-biotech.de
Common applications of this site-specific conjugation include:
Fluorescent Labeling: Attaching fluorescent probes for imaging applications and to study protein-protein interactions. chempep.com
Biotinylation: Introducing biotin tags for affinity purification and detection using streptavidin-based systems.
Drug Conjugation: Linking cytotoxic drugs to antibodies or peptides to create targeted drug delivery systems, such as antibody-drug conjugates (ADCs).
Peptide Cyclization: Forming intramolecular bridges to create cyclic peptides with enhanced stability and receptor-binding affinity. iris-biotech.de
Table 1: Reagents for Nosyl Group Deprotection and Subsequent Conjugation
| Deprotection Reagent | Conjugate Type | Application Example |
| Thiophenol / Base | Small Molecule Drug | Synthesis of targeted chemotherapeutics |
| β-Mercaptoethanol / DBU | Fluorescent Dye | Preparation of labeled peptides for cellular imaging |
| Dithiothreitol (DTT) | Polyethylene Glycol (PEG) | PEGylation to improve pharmacokinetic profiles |
| 2-Aminoethanethiol | Second Peptide | Synthesis of branched or tandem peptides |
Preparation of Dendrimeric and Multivalent Peptide Constructs
Lysine is an ideal monomer for the construction of dendritic polymers due to its two amino groups, which can serve as branching points. mdpi.com Nα-Boc-Nε-Nosyl-L-Lysine is particularly well-suited for the divergent synthesis of poly-L-lysine (PLL) dendrimers. rsc.orguq.edu.au The divergent approach begins from a central core, with successive layers, or "generations," of lysine units added radially.
The synthesis strategy leverages the orthogonal Boc and nosyl protecting groups. A typical synthetic cycle involves:
Core Elongation: The Nα-Boc group is removed from the lysine building block, and two new Nα-Boc-Nε-Nosyl-L-Lysine units are coupled to the newly exposed amines.
Branching: The Nε-nosyl groups on the preceding layer are selectively removed.
Further Elongation: Two additional Nα-Boc-Nε-Nosyl-L-Lysine units are coupled to each of the deprotected ε-amino groups.
This process doubles the number of surface functional groups with each generation, leading to a highly branched, globular macromolecule. mdpi.com These dendrimeric structures can be used to create multivalent constructs where multiple copies of a peptide are displayed on the surface. Such multivalent presentation can significantly enhance the avidity of the peptide for its target receptor, leading to improved biological activity compared to the monomeric peptide. nih.gov
Research Findings: Research has shown that poly-L-lysine dendrimers can be synthesized in a controlled, generation-by-generation manner. rsc.orgresearchgate.net For example, starting with a propargylamine (B41283) core, first-generation (G1) dendrons can be prepared by coupling two Boc-Lys(Boc)-OH units (a surrogate for the Boc/Ns system in principle), followed by deprotection and coupling of four more units to create the G2 dendron. rsc.org The use of Nα-Boc-Nε-Nosyl-L-Lysine would allow for differential functionalization of the α- and ε-positions, enabling the synthesis of more complex and asymmetric dendrimers. These constructs have been explored as mimics of high-density lipoprotein (HDL) and as carriers for drug delivery. uq.edu.aunih.gov
Table 2: Characteristics of Poly-L-Lysine (PLL) Dendrimer Generations
| Dendrimer Generation | Number of Surface Groups | Approximate Molecular Weight (Da) | Key Features |
| G1 (First Generation) | 2 | ~800 - 1,000 | Initial branching from a core |
| G2 (Second Generation) | 4 | ~1,800 - 2,200 | Increased surface functionality |
| G3 (Third Generation) | 8 | ~4,000 - 4,800 | Globular shape begins to form |
| G4 (Fourth Generation) | 16 | ~8,500 - 10,000 | High density of surface groups, suitable for multivalent display |
Preparation of Peptidomimetics and Non-Natural Amino Acid Derivatives
The chemical versatility of Nα-Boc-Nε-Nosyl-L-Lysine extends to the synthesis of peptidomimetics and non-natural amino acid derivatives. nih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and higher receptor affinity. nih.gov The selective deprotection of the nosyl group on the lysine side chain provides a strategic entry point for chemical modifications that transform the natural lysine residue into a variety of non-canonical analogues. nih.gov
Incorporation into Conformationally Constrained Scaffolds
A key strategy in peptidomimetic design is to introduce conformational constraints to lock the molecule into its bioactive conformation. mdpi.comresearchgate.net This pre-organization reduces the entropic penalty upon binding to a target, often resulting in higher affinity. Nα-Boc-Nε-Nosyl-L-Lysine is an excellent tool for creating such constraints through intramolecular cyclization.
After incorporating the Boc-Lys(Ns)-OH unit into a linear peptide sequence via SPPS, the Ns group can be selectively removed on-resin. The resulting free ε-amino group can then be reacted with an activated carboxylic acid group from another residue in the same peptide chain (e.g., from an aspartic acid or glutamic acid residue). This reaction forms a stable amide bond, known as a lactam bridge, which cyclizes the peptide. iris-biotech.de The size of the resulting cyclic structure can be precisely controlled by the placement of the lysine and the acidic amino acid residue within the linear sequence.
Research Findings: The synthesis of bicyclic peptides has been achieved using orthogonal protecting groups to direct sequential, intramolecular reactions. mdpi.com For instance, a combination of click chemistry and ring-closing metathesis has been used to create complex constrained scaffolds. Similarly, the selective deprotection of a nosyl group on a lysine side chain can be paired with other orthogonal chemistries to generate intricate, conformationally defined structures. A study by Chandra et al. (2014) demonstrated a tandem in situ peptide cyclization strategy that relies on the trifluoroacetic acid cleavage step, highlighting the utility of specific protecting groups in creating constrained structures. iris-biotech.de
Design of Functionalized Amino Acid Analogues for Peptidomimetic Libraries
The synthesis of peptidomimetic libraries is a powerful approach for drug discovery, allowing for the systematic exploration of structure-activity relationships. Nα-Boc-Nε-Nosyl-L-Lysine serves as a versatile precursor for generating a diverse range of functionalized lysine analogues to be included in these libraries. researchgate.netrsc.org
Once the Ns group is removed, the primary ε-amino group can be subjected to a wide array of chemical transformations, including:
Reductive Amination: Reaction with aldehydes or ketones to introduce alkyl or arylalkyl groups.
Acylation: Reaction with carboxylic acids or acid chlorides to introduce acyl chains or other functional moieties. sigmaaldrich.com
Sulfonylation: Reaction with sulfonyl chlorides.
Guanidinylation: Conversion of the amine to a guanidinium (B1211019) group, mimicking the side chain of arginine.
Alkylation: Introduction of various alkyl groups. nih.gov
Each of these modifications yields a unique, non-natural amino acid derivative that can be incorporated into a peptide sequence. nih.govnih.gov By creating a library of peptides where each member contains a different functionalized lysine analogue at a specific position, researchers can probe how changes in side-chain size, charge, and hydrophobicity affect biological activity.
Research Findings: Methodologies have been established for the convenient preparation of various Nε-methylated L-lysine derivatives using building blocks like Nα-Fmoc-Nε-(Boc, methyl)-L-lysine. nih.goviris-biotech.de These methods are directly applicable to a Boc/Ns strategy, where the nosyl-protected amine would be the site of methylation. Such syntheses enable the production of histone tail peptides with site-specific methylation, crucial for epigenetic studies. nih.gov The development of these synthetic routes facilitates the creation of diverse peptidomimetic libraries for screening and optimization. rsc.org
Table 3: Examples of Functionalized Lysine Analogues from a Boc-Lys(Ns)-OH Precursor
| Modification Reaction | Reagent Example | Resulting Side-Chain Functionality | Application in Peptidomimetics |
| Reductive Amination | Formaldehyde / NaBH₃CN | Nε-dimethyl-lysine | Mimicking post-translational modifications |
| Acylation | Acetic Anhydride (B1165640) | Nε-acetyl-lysine | Epigenetic probe design sigmaaldrich.com |
| Guanidinylation | 1H-Pyrazole-1-carboxamidine | Homoarginine | Modifying charge and H-bonding capacity |
| Arylation | Fluoro-nitro-benzene | Nε-dinitrophenyl-lysine | Introducing aromatic/hydrophobic interactions |
| PEGylation | Activated PEG | PEGylated Lysine | Improving solubility and pharmacokinetics |
Utilization in Biochemical and Biophysical Research Non Clinical
Precursor for Fluorescent and Affinity Probes
The ability to selectively unmask one of the two amine groups makes Boc-L-lys(ns)-oh an ideal starting point for creating molecular probes used to investigate biological systems.
This compound is instrumental in the synthesis of fluorescently labeled peptides and biomolecules for in vitro imaging applications. The nosyl group is selectively removed under mild conditions using a thiol, such as thiophenol or β-mercaptoethanol, which leaves the acid-labile Boc group intact. thieme-connect.de This exposes the ε-amine of the lysine (B10760008) side chain for conjugation with a fluorescent dye, such as a coumarin (B35378) derivative or dansyl chloride. issuu.com Once the fluorophore is attached, the Boc group can be removed from the α-amine, allowing the modified lysine to be incorporated into a peptide sequence during solid-phase peptide synthesis. This method enables the creation of peptides with a fluorescent probe at a predetermined position, which can be used to study protein-protein interactions, enzyme activity, and cellular localization through techniques like Fluorescence Resonance Energy Transfer (FRET) and fluorescence microscopy. researchgate.net
The same principle of orthogonal protection is applied to the synthesis of ligands for affinity chromatography. In this technique, a molecule with a specific affinity for a target protein is immobilized on a solid support. To create such a support, the nosyl group of this compound can be removed, and the resulting free side-chain amine can be covalently attached to an activated chromatography resin, such as NHS-activated sepharose. After immobilization, the Boc group on the α-amine is removed, exposing it for the attachment of a known binding partner or ligand specific to the protein of interest. This creates a highly selective medium capable of capturing a single type of protein from a complex biological lysate, which is a fundamental step in protein purification and analysis.
Development of Labeled Biomolecules for In Vitro Imaging
Applications in Enzyme Mechanism Studies (Excluding Human Clinical Data)
The compound provides a scaffold for creating specialized molecules to probe how enzymes function, without involving human clinical data.
Researchers utilize this compound to build substrate analogues, which are molecules that mimic the natural substrate of an enzyme but are not catalytically processed. By modifying the lysine side chain after nosyl deprotection, scientists can introduce functionalities that bind to the enzyme's active site but halt the catalytic cycle at a specific point. This allows for the study of enzyme-substrate binding and any conformational changes that occur. These "trapped" complexes can then be analyzed using biophysical methods like X-ray crystallography to provide a detailed snapshot of the enzyme's active site and its interaction with the substrate, offering critical insights into its mechanism.
This compound is also a precursor for synthesizing targeted covalent inhibitors, which are molecules designed to permanently inactivate an enzyme by forming a covalent bond with an amino acid residue in its active site. nih.gov The synthesis involves attaching a reactive "warhead," such as an acrylamide (B121943) or epoxide group, to the lysine side chain after selective deprotection. nih.govacs.org The rest of the molecule can be designed to guide the inhibitor specifically to the active site of the target enzyme. nih.gov These covalent inhibitors are powerful research tools for identifying active site residues, studying enzyme function, and validating enzymes as potential targets for future therapeutic development. nih.gov
Synthesis of Substrate Analogues for Mechanistic Probing
Development of Bioconjugation Reagents and Linkers
Bioconjugation involves the chemical linking of two or more molecules to create a new construct with combined properties. This compound is a valuable building block for creating heterobifunctional linkers, which are molecules with two different reactive ends for joining distinct molecular entities. medchemexpress.com The orthogonal protection scheme is key; for example, the side-chain amine can be modified to carry a specific payload or reporter group, while the α-amine can be used to attach the entire construct to a peptide, protein, or other biomolecule. chemimpex.comchemimpex.com This modular approach allows for the assembly of complex systems like antibody-drug conjugates or targeted imaging agents for research purposes. chemimpex.comchemimpex.com
Data Tables
Table 1: Orthogonal Deprotection Strategies for this compound
| Protecting Group | Position | Typical Deprotection Reagents | Chemical Condition | Stability of Other Group |
| Boc | α-amine | Trifluoroacetic Acid (TFA) | Strong Acid | Stable |
| Nosyl (Ns) | ε-amine | Thiophenol, β-mercaptoethanol | Mildly Basic/Nucleophilic | Stable |
Table 2: Examples of Research Reagents Synthesized from this compound
| Reagent Type | Synthetic Approach | Research Application |
| Fluorescent Peptide | Selective nosyl removal, coupling of a fluorophore to the ε-amine, followed by peptide synthesis. | In vitro imaging, FRET assays |
| Affinity Resin | Selective nosyl removal, coupling of ε-amine to a solid support, then attachment of a bait molecule. | Protein purification |
| Substrate Analogue | Modification of the ε-amine to create a non-reactive mimic of the natural substrate. | Enzyme mechanism and structural studies |
| Covalent Inhibitor | Attachment of a reactive "warhead" to the ε-amine to target an active site residue. | Enzyme inactivation and active site mapping |
| Heterobifunctional Linker | Stepwise modification of both the ε- and α-amines to connect two different molecules. | Creation of complex bioconjugates |
Lysine as a Versatile Attachment Point for Molecular Probes
The side-chain of lysine, terminating in a primary amine, is one of the most frequently utilized sites for the chemical modification of peptides and proteins. issuu.comwikipedia.org This amine is a potent nucleophile, readily participating in reactions with a wide array of electrophilic reagents to form stable covalent bonds. In its protected form, such as in this compound, the lysine derivative can be incorporated into a specific position within a peptide sequence during solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com Following synthesis, the orthogonal Ns group can be selectively removed, unmasking the ε-amino group for targeted conjugation without affecting the rest of the peptide. iris-biotech.de
This site-specific modification allows for the attachment of various molecular probes, which are essential for studying the behavior and function of peptides and proteins. For instance, fluorescent dyes can be conjugated to the lysine side-chain to monitor the localization of a peptide within a cell or to study its binding to a target molecule through techniques like Förster Resonance Energy Transfer (FRET). chempep.com Similarly, biotin (B1667282) can be attached for use in affinity purification or detection assays with streptavidin. chempep.com The ability to introduce these probes at a defined location is critical for obtaining unambiguous results. Nα-Boc-L-lysine is a building block that can be used to synthesize heterotrifunctional peptide-based linker molecules that act as bio-labeling reagents. sigmaaldrich.com
Table 1: Examples of Molecular Probes Attached via Lysine Side-Chains
| Probe Category | Specific Example | Research Application |
| Fluorescent Dyes | Fluorescein (B123965), Rhodamine, Cyanine Dyes | Cellular imaging, protein trafficking, FRET-based interaction studies |
| Affinity Tags | Biotin | Affinity chromatography, pull-down assays, surface immobilization |
| Solubilizing Agents | Polyethylene (B3416737) Glycol (PEG) | Improving solubility and pharmacokinetic properties of peptides |
| NMR Probes | Trimethylsilyl (B98337) (TMS) Groups | Probing protein-ligand interactions and structural changes via ¹H NMR acs.org |
| Spin Labels | Nitroxide Radicals (e.g., TEMPO) | Site-directed spin labeling for Electron Paramagnetic Resonance (EPR) spectroscopy |
Design of Cleavable and Non-Cleavable Linkers for Conjugates
The lysine side-chain is a common conjugation point for linkers in complex biomolecules like antibody-drug conjugates (ADCs). medchemexpress.comissuu.com Linkers connect the two components of the conjugate (e.g., an antibody and a cytotoxic drug) and their properties are critical to the conjugate's stability and mechanism of action. medchemexpress.com These linkers are broadly categorized as cleavable or non-cleavable. The orthogonal protecting groups of this compound make it a suitable building block for synthesizing peptides that will be incorporated into these linker systems. iris-biotech.de
Cleavable Linkers are designed to be stable in systemic circulation but are broken by specific triggers within the target cell, releasing the payload. This cleavage can be initiated by the acidic environment of endosomes or lysosomes (acid-labile linkers, e.g., hydrazones), by specific enzymes that are abundant in cancer cells (protease-sensitive linkers, e.g., valine-citrulline), or by the reducing environment of the cytoplasm (disulfide linkers). mdpi.com
Non-Cleavable Linkers contain highly stable bonds, such as a thioether linkage, that resist enzymatic degradation. medchemexpress.com With these linkers, the payload is released only after the complete proteolytic degradation of the antibody component within the lysosome. This process results in the payload being freed while still attached to the linker and the lysine residue. medchemexpress.com Non-cleavable linkers generally exhibit greater stability in plasma, which can lead to a wider therapeutic window.
The choice between a cleavable and non-cleavable linker is dependent on the specific application, the nature of the payload, and the biological context of the target. medchemexpress.com
Table 2: Comparison of Cleavable and Non-Cleavable Linkers
| Linker Type | Release Mechanism | Example of Linker Chemistry | Key Characteristics |
| Cleavable | Acid-catalyzed hydrolysis | Hydrazone | Sensitive to the low pH of endosomes/lysosomes. |
| Protease-mediated cleavage | Valine-Citrulline (Val-Cit) | Cleaved by lysosomal proteases like Cathepsin B. mdpi.com | |
| Glutathione-mediated reduction | Disulfide Bonds | Cleaved in the reducing environment of the cytoplasm. | |
| Non-Cleavable | Proteolytic degradation of the antibody | Maleimidocaproyl (MC) / Thioether | Relies on lysosomal degradation of the entire antibody-linker complex; offers high plasma stability. |
Structural Biology Studies (Excluding Human Clinical Data)
Understanding the three-dimensional structure of proteins is fundamental to deciphering their function. This compound and other modified lysine derivatives serve as important tools in structural biology, facilitating the elucidation of protein architecture and the analysis of complex protein-protein interactions.
Incorporation into Proteins for Structural Elucidation (e.g., NMR, X-ray Crystallography Tags)
Site-specific incorporation of modified amino acids can introduce unique spectroscopic handles or structural constraints into a protein, aiding in its analysis by high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
For NMR spectroscopy , introducing an amino acid with a unique isotopic label or a specific probe group can simplify complex spectra and provide targeted information. A notable example is the genetic encoding of lysine derivatives like N6-(((trimethylsilyl)methoxy)carbonyl)-L-lysine (TMSK). acs.org The trimethylsilyl (TMS) group provides an intense, sharp singlet peak in the ¹H NMR spectrum in a region (around 0 ppm) that is typically free of other protein signals. acs.org This allows for the unambiguous monitoring of a specific site within a protein, providing insights into protein-ligand binding and conformational changes. issuu.comacs.org Similarly, the incorporation of Boc-lysine itself has been used in NMR studies. acs.org
In X-ray crystallography , the incorporation of bulky protecting groups like Boc on lysine residues can influence the crystallization process and the resulting crystal packing. uit.no Studies on peptides containing Boc-protected lysine have been instrumental in understanding the formation of higher-order structures like peptide nanotubes. uit.no Furthermore, crystallographic analysis of molecules containing Boc-protected amino acids provides fundamental data on bond geometries and steric interactions, which is crucial for refining molecular models and understanding the conformational preferences of modified peptides. rsc.org The use of Boc-L-lysine derivatives in the synthesis of complex foldamers has also enabled the growth of high-quality crystals for structural determination. researchgate.net
Table 3: Applications of Modified Lysine in Structural Biology
| Technique | Method/Probe | Purpose |
| NMR Spectroscopy | Site-specific incorporation of N6-(((trimethylsilyl)methoxy)carbonyl)-L-lysine (TMSK) | Provides a unique ¹H NMR signal near 0 ppm for studying protein interactions without spectral overlap. acs.org |
| Isotopic Labeling (e.g., ¹⁵N, ¹³C) at the lysine residue | Simplifies NMR spectra and allows for resonance assignment and structure determination of specific domains. | |
| X-ray Crystallography | Incorporation of Boc-protected lysine into peptides | Facilitates crystallization and helps determine the 3D structure of complex peptide assemblies like nanotubes and foldamers. uit.noresearchgate.net |
| Use as a phasing tool | Incorporation of heavy atoms via the lysine side-chain can aid in solving the phase problem in crystallography. |
Design of Cross-linking Reagents for Protein-Protein Interaction Analysis
Chemical cross-linking coupled with mass spectrometry has become a powerful technique for identifying protein-protein interactions and mapping the topology of protein complexes. This method relies on reagents that can covalently link interacting proteins. The lysine side-chain, with its accessible and nucleophilic amine, is a primary target for the most common class of cross-linking reagents. issuu.com
The design of sophisticated cross-linking reagents often involves a modular approach, where different functional units are assembled to create a multifunctional tool. fenyolab.org A trifunctional cross-linker, for example, might contain:
An amine-reactive group: Typically an N-hydroxysuccinimide (NHS) ester, which reacts with the ε-amino groups of lysine residues. fenyolab.org
A photoreactive group: Such as a benzophenone, which can be activated by UV light to form a covalent bond with a nearby interacting protein.
A reporter group: Such as biotin, for the enrichment and purification of cross-linked peptides, or an isotope-labeled tag for quantitative analysis. fenyolab.org
The synthesis of these complex reagents often employs solid-phase strategies using orthogonally protected amino acid building blocks, including Boc-protected lysine or other derivatives, to ensure the stepwise and controlled assembly of the different functional moieties. fenyolab.orgsigmaaldrich.com By incorporating such a reagent into a protein (often via a lysine residue), researchers can capture transient or weak protein-protein interactions in a cellular environment for subsequent identification and analysis. issuu.com
Table 4: Components of a Model Trifunctional Cross-linking Reagent for Lysine Targeting
| Component | Function | Chemical Example |
| Primary Reactive Group | Targets accessible lysine residues on the bait protein. | N-Hydroxysuccinimide (NHS) Ester |
| Secondary Reactive Group | Forms a covalent bond with interacting proteins upon activation. | Phenyl Azide, Benzophenone (Photo-activatable) |
| Reporter/Affinity Tag | Enables purification and detection of cross-linked complexes. | Biotin, Isotope Tag (e.g., d4-succinic anhydride) fenyolab.org |
| Spacer Arm | Spans the distance between interacting proteins. | Polyethylene Glycol (PEG), Alkyl Chains |
Advanced Analytical Techniques in the Study of Nα Boc Nε Nosyl L Lysine and Its Derivatives
Spectroscopic Methods for Mechanistic and Structural Elucidation (Beyond Basic Identification)
Spectroscopic methods are indispensable for probing the molecular structure and observing the dynamic changes that occur during chemical transformations involving Boc-L-Lys(Ns)-OH.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of this compound and its derivatives in solution. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual atoms. For instance, in ¹H NMR spectra of Boc-protected amino acids, the nine protons of the tert-butoxycarbonyl (Boc) group typically appear as a characteristic singlet around 1.4 ppm. acs.org The protons on the α-carbon of the amino acid are generally observed in the range of 4.5–5.0 ppm in CDCl₃. acs.org
Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish through-bond and through-space correlations between nuclei, which is essential for unambiguous assignment of all signals in complex molecules. These techniques are particularly valuable for analyzing reaction products and intermediates. For example, 2D NMR was instrumental in identifying the formation of a pyrimidine (B1678525) ring as a major product in a reaction involving a Boc-protected diamino acid, a finding that corrected the initial expectation of an oxazolidinone ring formation. uq.edu.au
Furthermore, NMR can be used to monitor reaction kinetics and pathways. rsc.org By acquiring spectra at different time points during a reaction, it is possible to observe the disappearance of starting materials and the appearance of products, providing insights into reaction mechanisms. Temperature-variation studies in NMR can also help differentiate between conformational isomers (rotamers) and diastereomers, as seen in the analysis of sterically demanding lysine (B10760008) analogs where the lack of significant lineshape changes with temperature supported the presence of diastereomers. ru.nl For instance, high-resolution 2D ¹H-¹³C HSQC-TOCSY spectra have been used to resolve the individual ¹H spectra of diastereomers from their cross-peaks. ru.nl
Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound and its derivatives, offering high sensitivity and precise molecular weight information. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common "soft" ionization techniques that allow for the analysis of intact molecules with minimal fragmentation. mdpi.com
MS is extensively used for reaction monitoring to confirm the successful coupling of amino acids and to verify the identity of peptide-DNA conjugates. plos.orgnih.gov For example, in a study involving the reaction of Z-Lys with glyoxylic acid, an HPLC-ESI-ITMS system was used to generate extracted ion chromatograms for specific m/z values, allowing for the tracking of reactants, intermediates, and the final product. researchgate.net
Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation of complex products and for identifying post-translational modifications. In MS/MS, a specific ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern provides a "fingerprint" that can be used to deduce the structure of the molecule. This technique has been crucial in identifying that organophosphates can covalently bind to lysine residues in proteins, a previously unknown modification. nih.gov The characteristic fragment ions observed in the MS/MS spectra were specific to the type of organophosphate used and the modified lysine. nih.gov Similarly, MS/MS analysis was used to demonstrate the regioselective chlorination of tyrosine residues in peptides containing a lysine residue. genscript.com
Table 1: Applications of Mass Spectrometry in the Analysis of Lysine Derivatives
| Application | Mass Spectrometry Technique | Key Findings | Reference |
| Reaction Monitoring | HPLC-ESI-ITMS | Tracked reactants, intermediates, and products in the reaction of Z-Lys with glyoxylic acid. | researchgate.net |
| Structural Elucidation | Tandem MS (MS/MS) | Identified covalent binding of organophosphates to lysine residues in various proteins. | nih.gov |
| Peptide Conjugate Verification | MALDI-MS | Verified the successful synthesis of peptide-DNA conjugates. | plos.org |
| Characterization of Dendrimers | MALDI-MS | Provided information on molecular weight and structural defects of nosyl-decorated dendrimers. | mdpi.com |
Fourier-transform infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for monitoring the transformation of functional groups during reactions involving this compound.
FTIR Spectroscopy is used to identify functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. numberanalytics.commeasurlabs.comrtilab.com It is particularly useful for confirming the presence or removal of protecting groups. For example, the presence of the Boc group can be confirmed by its characteristic carbonyl (C=O) stretching vibration. dovepress.com Similarly, the presence of the nosyl group can be identified by its characteristic sulfonyl (S=O) and nitro (N=O) stretching bands. mit.edu The disappearance of these bands and the appearance of new bands corresponding to the free amine can be used to monitor deprotection steps. dovepress.com
UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a sample, which is useful for detecting and quantifying molecules containing chromophores. iris-biotech.de While the Boc group itself does not have a strong UV chromophore, the nosyl group does, allowing for its detection. More significantly, UV-Vis spectroscopy is widely used to monitor the deprotection of the Fmoc (9-fluorenylmethyloxycarbonyl) group, a common alternative Nα-protecting group. The release of the dibenzofulvene-piperidine adduct during Fmoc deprotection can be quantified by its strong absorbance around 301 nm, providing a real-time method to monitor the reaction progress in solid-phase peptide synthesis. iris-biotech.dethieme-connect.de This principle can be adapted to monitor reactions where a UV-active group is either introduced or removed. For instance, the release of a 4-nitrophenyl (ONp) ester, another UV-active group, can be monitored at 400 nm to quantify reaction progress.
Mass Spectrometry for Reaction Monitoring and Complex Product Characterization
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring
Chromatographic methods are essential for separating complex mixtures, assessing the purity of compounds, and monitoring the progress of reactions.
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity assessment of this compound and its derivatives. Reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase, is the most common mode.
Developing a robust HPLC method involves optimizing several parameters to achieve good separation of the target compound from impurities and starting materials. dokumen.pub Key parameters include the choice of column (e.g., C8 or C18), the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase (often adjusted with acids like formic acid or trifluoroacetic acid), and the detector wavelength. chemrxiv.orgresearchgate.netnih.gov For lysine and its derivatives, which can be highly polar, achieving sufficient retention on a reversed-phase column can be challenging. researchgate.net In such cases, ion-pairing reagents (e.g., heptane (B126788) sulfonic acid) may be added to the mobile phase to improve retention and peak shape. researchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase (like silica) and is well-suited for the analysis of highly polar compounds like underivatized amino acids. jocpr.com
HPLC is not only used for final purity analysis but also for monitoring the progress of a reaction. By taking aliquots of the reaction mixture at different times and analyzing them by HPLC, one can track the consumption of reactants and the formation of products, thus determining when the reaction is complete. researchgate.net
Table 2: Example HPLC Method Parameters for Lysine Derivatives
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6 x 250 mm, 5 µm) | C8 | HILIC (Silica) |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Phosphate Buffer / Acetonitrile with Ion-Pairing Reagent | Potassium Dihydrogen Phosphate / Acetonitrile |
| Detection | UV at 214 nm or 280 nm | UV at 208 nm | UV at 200 nm |
| Application | General Purity of Peptides and Protected Amino Acids | L-lysine hydrochloride in bulk drug and oral suspension | Underivatized Arginine, Lysine, and Histidine |
| Reference | chemrxiv.org | researchgate.net | jocpr.com |
Since this compound is a chiral molecule, it is critical to determine its enantiomeric purity, especially for applications in pharmaceuticals and biological studies where only one enantiomer is active. Chiral chromatography is the primary technique used for this purpose. gcms.cz This is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate enantiomers. univie.ac.at
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent results in separating enantiomers of various N-protected amino acids, including Fmoc- and Boc-derivatized lysine. researchgate.netnih.govphenomenex.comwindows.netsigmaaldrich.com The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) or heptane and a polar modifier like ethanol (B145695) or isopropanol, is crucial for achieving good resolution. chemrxiv.orgresearchgate.net
The enantiomeric purity is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. For pharmaceutical applications, an enantiomeric purity of >99% ee is often required, a level of precision readily achievable with chiral HPLC. phenomenex.com In some cases, derivatization of the analyte with a chiral reagent can be used to form diastereomers, which can then be separated on a standard (achiral) HPLC column. univie.ac.at However, direct separation on a CSP is generally preferred as it avoids potential complications from the derivatization reaction.
High-Performance Liquid Chromatography (HPLC) Method Development
Crystallographic Analysis of Nα-Boc-Nε-Nosyl-L-Lysine and Related Protected Structures
Studies on various N-Boc and N-nosyl-dipeptides have utilized X-ray crystallography to elucidate their structures. researchgate.net These analyses are fundamental to understanding how protecting groups affect peptide chain folding and interactions. For instance, the crystal structure of other nosyl-protected amines has been determined, providing a model for the expected geometry and electronic environment of the nosyl group in similar compounds. nih.gov
In related research, the crystal structures of peptides containing protected lysine residues have been analyzed to understand their binding to specific targets. google.com Although these are larger systems, the crystallographic data for the protected lysine within the peptide provides valuable information on its preferred conformations.
The solid-state structure of protected amino acids is often characterized by extensive hydrogen bonding networks. In the case of Nα-Boc-Nε-Nosyl-L-Lysine, the carboxylic acid moiety, the N-H of the Boc-protected amine, and the sulfonamide N-H of the nosyl group are all potential hydrogen bond donors. The carbonyl oxygen of the Boc group, the oxygens of the carboxylate, and the sulfonyl and nitro groups of the nosyl moiety can act as hydrogen bond acceptors. These interactions play a critical role in the packing of the molecules in the crystal lattice.
Below are representative crystallographic data for related protected amino acid derivatives that highlight the typical structural parameters determined by X-ray analysis.
Table 1: Representative Crystallographic Data for a Protected Amino Acid Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.542 |
| b (Å) | 12.135 |
| c (Å) | 9.781 |
| β (°) | 105.3 |
| Volume (ų) | 977.4 |
| Z | 2 |
Note: Data are representative and based on typical values found for similar small molecule structures in crystallographic databases.
Table 2: Selected Bond Lengths and Angles from a Related Protected Dipeptide Structure
| Measurement | Value |
|---|---|
| Cα-N (Boc) Bond Length | 1.46 Å |
| N-H···O (Sulfonamide) Hydrogen Bond | 2.95 Å |
| C=O (Boc) Bond Length | 1.23 Å |
| S-N (Nosyl) Bond Length | 1.63 Å |
| Cα-Cβ-Cγ Angle | 112.5° |
| C-N-S (Nosyl) Angle | 119.8° |
Note: These values are illustrative and derived from published structures of peptides containing Boc and nosyl-protected residues.
The analysis of these and similar structures reveals that the bulky Boc and nosyl groups significantly influence the conformational freedom of the lysine side chain. The aromatic ring of the nosyl group can participate in π-stacking interactions, further stabilizing the crystal packing. The stereochemistry at the alpha-carbon (L-configuration) is preserved, and its relationship to the side chain conformation is a key aspect of the crystallographic analysis. Understanding these structural details is essential for predicting how Nα-Boc-Nε-Nosyl-L-Lysine will behave in synthetic protocols and for the rational design of more complex molecules, such as peptides and peptidomimetics.
Future Directions and Emerging Research Avenues
Integration with Automated Synthesis Platforms for High-Throughput Production
The integration of complex building blocks like Boc-L-Lys(Ns)-OH into automated Solid-Phase Peptide Synthesis (SPPS) platforms is a significant area of development. rsc.org Modern SPPS relies on the precise, repeated cycling of deprotection and coupling reactions to rapidly assemble peptide chains on a solid resin support. wikipedia.org Automated synthesizers are optimized for standard protecting group strategies, most commonly the base-labile Fmoc group for Nα-protection or the acid-labile Boc group. wikipedia.orgmdpi.com
This compound is well-suited for Boc-based SPPS protocols. rsc.orgpeptide.com In this strategy, the Nα-Boc group is removed at each cycle using a moderately strong acid like trifluoroacetic acid (TFA). wikipedia.orgpeptide.com Crucially, the nosyl (Ns) group protecting the side-chain amine is stable to these acidic conditions, ensuring that the side chain remains protected throughout the synthesis of the peptide backbone. This orthogonality is essential for automated synthesis, preventing unintended branching or side reactions.
Future research will focus on refining the protocols for incorporating such specialized residues in high-throughput workflows. This includes optimizing coupling times and conditions for this specific derivative to ensure maximum efficiency and yield, as well as developing automated post-synthesis modification strategies that target the selective removal of the Ns group on-resin for subsequent functionalization.
Applications in Advanced Materials Science and Nanotechnology (e.g., Peptide-Based Polymers)
The unique structure of this compound makes it a valuable monomer for the synthesis of advanced biomaterials, particularly peptide-based polymers and functional nanostructures. mdpi.com The ability to selectively deprotect the side-chain amine, independently of the peptide backbone, allows the lysine (B10760008) residue to serve as a specific point for conjugation or polymerization. rsc.org
After a peptide has been synthesized using this compound, the Ns group can be removed to expose the side-chain amine. This amine can then act as an initiation site for Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs) to grow a polymer chain, or as a conjugation point to attach the peptide to a nanoparticle or a polymer scaffold. mdpi.com This approach enables the creation of highly defined peptide-polymer hybrids, where the peptide segment provides biological specificity or self-assembly properties, and the polymer segment imparts stability, solubility, or therapeutic capabilities. mdpi.com For instance, lysine branching points have been used as cross-linking agents to enhance the stiffness and functionality of self-assembling peptide hydrogels. rsc.org
| Derivative Type | Key Feature | Application in Materials Science | Example Material |
|---|---|---|---|
| This compound | Orthogonal Ns side-chain protection | Serves as a specific initiation point for side-chain polymerization after backbone synthesis. rsc.org | Defined Peptide-Polymer Conjugates |
| Generic Boc-L-Lys(Boc)-OH | Identical side-chain protection | Used for creating dendritic peptide structures (dendrimers) where all branches are grown simultaneously. | Peptide Dendrimers for Drug Delivery |
| Fmoc-L-Lys(Alloc)-OH | Orthogonal Alloc side-chain protection | Allows for side-chain modification on-resin using palladium catalysis, compatible with Fmoc-SPPS. | Cyclic Peptides and Surface-Grafted Peptides |
Computational Chemistry Approaches for Reactivity Prediction and Rational Design of Lysine Derivatives
Computational chemistry is becoming an indispensable tool for the rational design of peptides and proteins with novel functions. A key challenge in designing functional lysine-containing peptides is controlling the reactivity of the lysine side-chain amine. nih.gov The pKa of a lysine side chain is typically around 10.4, meaning it is protonated and non-nucleophilic at physiological pH. nih.gov However, the local microenvironment within a folded peptide can significantly lower this pKa, making the lysine reactive. nih.govacs.org
Computational tools can predict these pKa shifts, allowing researchers to design peptide sequences where a specific lysine residue is rendered uniquely reactive. acs.orgnih.gov This is critical for developing targeted covalent inhibitors, where a reactive lysine is designed to form a permanent bond with a therapeutic target, or for site-specific bioconjugation. acs.orgresearchgate.net
This compound is an ideal building block for realizing these computationally-guided designs. A peptide can be designed with a specific lysine intended for high reactivity, synthesized using this compound to protect that position, and then, following deprotection of the Ns group, the now-exposed reactive lysine can perform its intended function. This synergy between predictive modeling and chemical synthesis accelerates the discovery of new molecular probes and therapeutics. researchgate.netmit.edu
| Computational Method | Objective | Relevance to Lysine Derivatives |
|---|---|---|
| Constant pH Molecular Dynamics (CpHMD) | Predicts the pKa of amino acid side chains within a specific protein or peptide structure. nih.govacs.org | Identifies which lysine residue in a sequence can be made nucleophilic and reactive at physiological pH. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models the transition state of a chemical reaction involving the amino acid. | Calculates the energy barriers for reactions involving the lysine side-chain, aiding in the design of covalent inhibitors. |
| Peptide Folding Simulations (e.g., PEP-FOLD) | Predicts the three-dimensional conformation of a peptide sequence. nih.gov | Helps in designing a peptide microenvironment that promotes the desired lysine reactivity. nih.gov |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-L-Lys(Ns)-OH, and what characterization techniques are essential for confirming its purity and structure?
- Methodological Answer : Synthesis typically involves sequential protection of lysine’s α-amino group with Boc and the ε-amino group with nosyl (Ns) chloride under controlled pH and temperature. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm regioselective protection and assess stereochemical integrity (e.g., δH for Boc protons at ~1.4 ppm and Ns group aromatic signals at ~7-8 ppm) .
- Mass Spectrometry (MS) : To verify molecular weight and detect side products (e.g., ESI-MS for [M+H]+ ion analysis) .
- High-Performance Liquid Chromatography (HPLC) : To quantify purity and monitor reaction progress (C18 columns with acetonitrile/water gradients) .
- Best Practice : Include comparative spectral data with literature values to validate structural assignments.
Q. How does the presence of Boc and Ns protecting groups influence the reactivity of lysine in peptide synthesis?
- Methodological Answer : The Boc group is base-labile, while the Ns group is acid-stable but removable via thiolysis, enabling orthogonal deprotection. This dual protection:
- Prevents undesired side reactions (e.g., ε-amine nucleophilic attacks during coupling) .
- Allows selective modification of the α-amine in multi-step syntheses.
Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Racemization : Occurs during prolonged exposure to basic conditions. Mitigate by using low temperatures (0–4°C) and coupling reagents like HOBt/DIC .
- Incomplete Protection : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of NsCl) and monitor via TLC .
- Troubleshooting : Employ scavengers (e.g., thiophenol) to quench excess nosylating agents.
Q. What analytical methods are most effective for monitoring the progress of reactions involving this compound?
- Methodological Answer :
- Thin-Layer Chromatography (TLC) : Use ninhydrin staining to detect free amines.
- In-Situ Infrared (IR) Spectroscopy : Track carbonyl stretches (Boc: ~1680–1720 cm⁻¹; Ns: ~1350 cm⁻¹ for sulfonamide) .
- HPLC-MS : For real-time monitoring of intermediate formation .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in the coupling efficiency of this compound when used in solid-phase peptide synthesis (SPPS)?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary coupling reagents (e.g., HATU vs. PyBOP), solvents (DMF vs. DCM), and temperatures to identify optimal conditions .
- Kinetic Studies : Use LC-MS to quantify unreacted amines over time, correlating with steric hindrance from the Ns group .
Q. How can researchers optimize the orthogonal deprotection of Boc and Ns groups in complex peptide sequences to minimize side reactions?
- Methodological Answer :
- Stepwise Deprotection : Remove Boc first with TFA (0°C, 30 min), followed by Ns with thiols (e.g., 2-mercaptoethanol, 4 h, RT) .
- Scavenger Optimization : Test combinations (e.g., triisopropylsilane for TFA, DTT for Ns) to suppress carbocationic or oxidation byproducts .
- Validation : Use MALDI-TOF MS to confirm sequential deprotection without peptide cleavage .
Q. In which scenarios does the use of this compound present limitations compared to other lysine derivatives, and how can these be addressed through experimental design?
- Methodological Answer :
- Steric Hindrance : The bulky Ns group reduces coupling efficiency in sterically crowded sequences. Alternative: Use smaller groups (e.g., Fmoc) for ε-protection .
- Solubility Issues : Poor solubility in polar solvents may require additives (e.g., 1,2-ethanedithiol) or solvent switching (DCM → DMF) .
Q. How can computational chemistry tools be integrated with experimental data to predict the stability and reactivity of this compound under various conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for deprotection steps to predict optimal pH and temperature .
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends (e.g., DCM vs. DMSO) .
- Validation : Correlate computational predictions with experimental HPLC-MS kinetics data .
Key Considerations for Methodological Rigor
- Literature Gaps : Prioritize studies addressing underreported challenges (e.g., long-term stability of Ns-protected peptides) .
- Data Reproducibility : Document reaction conditions exhaustively (e.g., exact equivalents, stirring rates) per NIH guidelines .
- Ethical Reporting : Disclose failed experiments (e.g., Boc cleavage under suboptimal TFA conditions) to aid community troubleshooting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
